2-chloro-5-(phenylsulfonyl)Pyridine
Overview
Description
2-chloro-5-(phenylsulfonyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chlorine atom at the second position and a phenylsulfonyl group at the fifth position of the pyridine ring
Mechanism of Action
Target of Action
It is known to be a useful building block in the synthesis of various pharmaceuticals .
Mode of Action
It is often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. It involves the oxidative addition of an electrophilic organic group to palladium, followed by transmetalation, where a nucleophilic organic group is transferred from boron to palladium .
Biochemical Pathways
As a component in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon–carbon bonds, which are fundamental in organic synthesis and are present in a wide range of biochemical pathways .
Result of Action
Its use in the synthesis of various pharmaceuticals suggests that it can contribute to a wide range of biological effects, depending on the specific drug it is used to produce .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(phenylsulfonyl)pyridine typically involves the chlorination of 5-(phenylsulfonyl)pyridine. One common method is the reaction of 5-(phenylsulfonyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds through the substitution of a hydrogen atom by a chlorine atom at the second position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(phenylsulfonyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide group under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Nucleophilic Substitution: Products include 2-alkoxy-5-(phenylsulfonyl)pyridine, 2-amino-5-(phenylsulfonyl)pyridine, and 2-thio-5-(phenylsulfonyl)pyridine.
Oxidation: Products include sulfone derivatives such as this compound sulfone.
Reduction: Products include 2-chloro-5-(phenylsulfide)pyridine.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(methylsulfonyl)pyridine
- 2-chloro-5-(phenylthio)pyridine
- 2-chloro-5-(phenylsulfide)pyridine
Uniqueness
2-chloro-5-(phenylsulfonyl)pyridine is unique due to the presence of both a chlorine atom and a phenylsulfonyl group, which confer distinct chemical and biological properties. The phenylsulfonyl group enhances the compound’s solubility and stability, while the chlorine atom provides a reactive site for further functionalization. This combination of features makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
5-(benzenesulfonyl)-2-chloropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-11-7-6-10(8-13-11)16(14,15)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBYFPORMIPFHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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